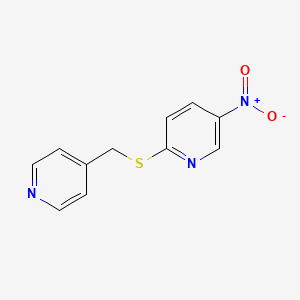
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyridin-4-ylmethylsulfanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the pyridin-4-ylmethylsulfanyl group.
Industrial Production Methods
Industrial production methods for 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include amino-substituted pyridines and various derivatives with functional groups introduced through substitution reactions .
Aplicaciones Científicas De Investigación
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and induce cellular responses such as autophagy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine, as well as pyridine derivatives with different substituents at the 2-position .
Uniqueness
5-Nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine is unique due to the presence of both a nitro group and a pyridin-4-ylmethylsulfanyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
881225-59-8 |
|---|---|
Fórmula molecular |
C11H9N3O2S |
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
5-nitro-2-(pyridin-4-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-1-2-11(13-7-10)17-8-9-3-5-12-6-4-9/h1-7H,8H2 |
Clave InChI |
YOIPPPVUWOOQQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])SCC2=CC=NC=C2 |
Solubilidad |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


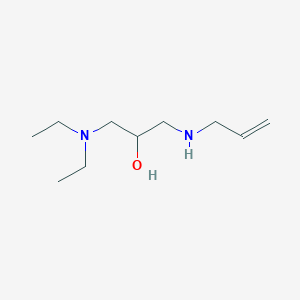
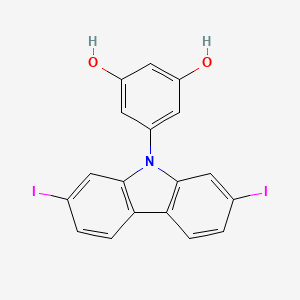
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
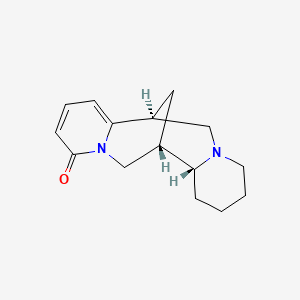
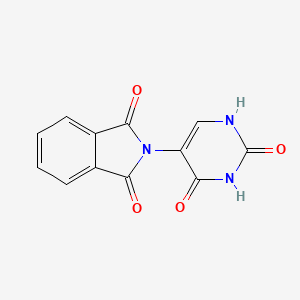
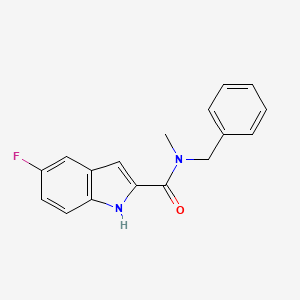
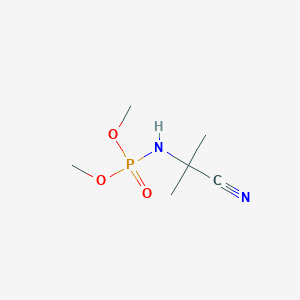
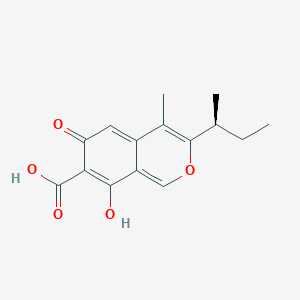
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)


![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
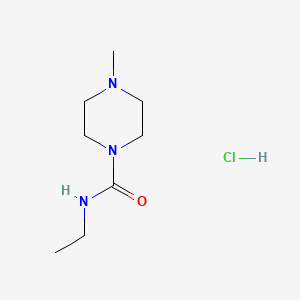
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
